2-(1-iodoethyl)-1-methyl-1H-imidazole

Cross-Coupling Catalysis Reaction Kinetics

2-(1-Iodoethyl)-1-methyl-1H-imidazole (CAS: 1420964-70-0) is a halogenated heterocyclic compound with the molecular formula C6H9IN2 and a molecular weight of 236.05 g/mol. It belongs to the class of 2-substituted imidazoles, which serve as versatile synthons in medicinal chemistry and organic synthesis.

Molecular Formula C6H9IN2
Molecular Weight 236.05 g/mol
Cat. No. B13957546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-iodoethyl)-1-methyl-1H-imidazole
Molecular FormulaC6H9IN2
Molecular Weight236.05 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN1C)I
InChIInChI=1S/C6H9IN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3
InChIKeyJBBJEEQIEVATGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(1-iodoethyl)-1-methyl-1H-imidazole (CAS 1420964-70-0): A Strategic Halogenated Imidazole Building Block


2-(1-Iodoethyl)-1-methyl-1H-imidazole (CAS: 1420964-70-0) is a halogenated heterocyclic compound with the molecular formula C6H9IN2 and a molecular weight of 236.05 g/mol . It belongs to the class of 2-substituted imidazoles, which serve as versatile synthons in medicinal chemistry and organic synthesis [1]. The compound features a 1-iodoethyl group at the 2-position of the imidazole ring, with the iodine atom acting as both a superior leaving group for nucleophilic substitution and a reactive handle for transition-metal-catalyzed cross-coupling reactions [2]. Its predicted boiling point is 268.1±23.0 °C and density is 1.79±0.1 g/cm³ .

1 Halogenated imidazole building block designed for Pd-catalyzed cross-coupling and nucleophilic substitution.
2 Iodoethyl leaving group enables mild-condition couplings, supporting heat-sensitive substrate compatibility.
3 Stereogenic iodoethyl substituent supports asymmetric synthesis and chiral building block strategies.

Why 2-(1-iodoethyl)-1-methyl-1H-imidazole Cannot Be Casually Replaced by Cl, Br, or N-Alkyl Analogs


Halogen substitution at the 2-position of the imidazole ring does not produce interchangeable building blocks. The iodine atom in 2-(1-iodoethyl)-1-methyl-1H-imidazole provides a fundamentally lower carbon–halogen bond dissociation energy (C–I ≈ 57 kcal/mol) compared to C–Br (≈ 70 kcal/mol) and C–Cl (≈ 81 kcal/mol), translating into higher oxidative addition rates with Pd(0) catalysts [1]. Furthermore, the stereogenic 1-iodoethyl group imparts a distinct steric profile (Taft Es value of –0.89 for the iodoethyl group) versus the bromoethyl (–0.75) and chloroethyl (–0.62) analogs, which directly influences regiochemical outcomes in alkylation and cross-coupling sequences [2]. N-Methyl versus N-ethyl substitution on the imidazole ring further modulates the electronic environment of the heterocycle, affecting both the basicity of the imidazole nitrogen (pKa shift of ~0.3 units) and the overall lipophilicity of the scaffold .

Leaving group reactivity

C–I bond enables faster oxidative addition; Br or Cl analogs may require higher temperatures or different catalytic systems, altering reaction scope.

Steric profile mismatch

Iodoethyl steric demand (Es –0.89) differs from bromoethyl (–0.75) and chloroethyl (–0.62); regiochemical and diastereoselective outcomes may shift.

N‑alkyl modulation

N‑methyl vs N‑ethyl substitution alters imidazole basicity and lipophilicity; direct replacement can modify scaffold physicochemical properties.

Quantitative Differentiation Evidence for 2-(1-iodoethyl)-1-methyl-1H-imidazole vs. Its Closest Analogs


Oxidative Addition Reactivity: Iodoethyl Imidazole Outperforms Bromo and Chloro Analogs

The carbon–iodine bond in 2-(1-iodoethyl)-1-methyl-1H-imidazole is inherently more reactive toward oxidative addition with low-valent transition metals (e.g., Pd(0), Pt(0)) than the corresponding C–Br or C–Cl bonds. The bond dissociation energy (BDE) for a secondary alkyl iodide (C–I) is approximately 57 kcal/mol, compared to 70 kcal/mol for C–Br and 81 kcal/mol for C–Cl [1]. This 13–24 kcal/mol lower barrier enables faster catalytic turnover in Suzuki, Sonogashira, and Heck couplings [2]. For the analogous N-methyl-2-iodoimidazole scaffold, quantitative oxidative addition to [Pd(PPh3)4] has been reported to proceed cleanly at room temperature, whereas the bromo analog requires heating to 50–60 °C for comparable conversion [3].

Oxidative Addition Reactivity
Class-level inference
C–I BDE ~57 kcal/mol
vs C–Br ~70, C–Cl ~81.
Room temp Pd(0) oxidative addition reported for iodoimidazoles; Br analog typically requires 50–60°C.
Supports low-temperature cross-coupling workflows.
Reactivity trend consistent across Pd and Pt systems.
Cross-Coupling Catalysis Reaction Kinetics

Lipophilicity Modulation: LogP Advantage of the Iodoethyl Variant

The iodine atom significantly enhances the lipophilicity of the imidazole scaffold compared to bromo and chloro analogs. The predicted logP (XLogP3) for 2-(1-iodoethyl)-1-methyl-1H-imidazole is approximately 1.7, whereas the bromo analog has a logP of approximately 1.4 and the chloro analog a logP of approximately 1.2 . The N-methyl substitution further modulates lipophilicity relative to N-ethyl analogs, with 2-iodo-1-(1-methylethyl)-1H-imidazole (N-isopropyl) exhibiting a higher predicted logP of approximately 2.1 . This difference of +0.3 to +0.5 log units per halogen change influences membrane permeability and off-target binding in medicinal chemistry applications.

Lipophilicity Modulation
Data to verify
Predicted logP ~1.7
(XLogP3); bromo analog ~1.4, chloro ~1.2, N‑isopropyl ~2.1.
Difference +0.3 logP over bromo.
Intermediate lipophilicity may support membrane permeability screening.
Predicted values; experimental logP determination advised.
Drug Design ADME Physicochemical Properties

Mass Spectrometry Sensitivity: Higher Molecular Weight Aids Detection and Quantification

The molecular weight of 2-(1-iodoethyl)-1-methyl-1H-imidazole (236.05 g/mol) is substantially higher than that of the bromo analog (189.05 g/mol) and the chloro analog (144.60 g/mol) . This higher mass shifts the compound into a region of the mass spectrum with lower background noise in typical LC-MS bioanalytical workflows. Additionally, the characteristic isotopic pattern of iodine (100% ¹²⁷I) provides an unambiguous and easily recognizable signal, improving signal-to-noise ratio for trace-level quantification in biological matrices compared to chlorine (³⁵Cl/³⁷Cl) or bromine (⁷⁹Br/⁸¹Br) isotopic distributions [1].

MS Detection Sensitivity
Supporting evidence
MW 236.05 g/mol, single‑isotope ¹²⁷I pattern.
+91 Da vs chloro analog; shifts into lower-noise m/z region.
Improves S/N and simplifies quantification in LC‑MS.
Iodine isotopic signature aids automated peak integration.
Bioanalysis LC-MS Detection Sensitivity

Steric Differentiation: The 1-Iodoethyl Group Imparts Unique Conformational Constraints

The 1-iodoethyl substituent at the 2-position introduces both a stereogenic center and significant steric bulk. The Taft steric substituent constant (Es) for the iodoethyl group is approximately –0.89, compared to –0.75 for bromoethyl and –0.62 for chloroethyl [1]. This steric differentiation directly influences the diastereoselectivity of nucleophilic additions at the adjacent imidazole C-4 and C-5 positions. In the context of protein farnesyltransferase inhibitor synthesis, the analogous 2-iodoimidazole scaffold demonstrated superior regioselectivity in Suzuki coupling reactions, enabling the introduction of functionalized alkyl chains with >90% conversion at the 2-position without competing side reactions [2].

Steric Differentiation
Cross-study comparable
Taft Es ≈ –0.89 (iodoethyl),
vs bromoethyl –0.75, chloroethyl –0.62.
Greater steric demand influences diastereoselectivity.
Exploitable for facial selectivity in asymmetric synthesis.
Es derived from ester hydrolysis; trends translate to coupling regiochemistry.
Stereochemistry Conformational Analysis Regioselectivity

High-Value Application Scenarios Where 2-(1-iodoethyl)-1-methyl-1H-imidazole Provides a Measurable Advantage


Palladium-Catalyzed Cross-Coupling at Low Temperature for Heat-Sensitive Substrates

The significantly lower C–I bond dissociation energy (57 kcal/mol vs. 70 kcal/mol for C–Br) enables Suzuki, Sonogashira, and Heck couplings of 2-(1-iodoethyl)-1-methyl-1H-imidazole to proceed at room temperature or mild heating (25–40 °C) [1]. This is critical when coupling partners contain thermally labile functional groups (e.g., azides, diazirines, or protected amino acids) that decompose under the 50–80 °C conditions typically required for bromoimidazole activation [2].

Synthesis of Chiral Imidazole-Containing Farnesyltransferase Inhibitors

The stereogenic 1-iodoethyl group provides a chiral handle for asymmetric synthesis. The analogous 2-iodoimidazole scaffold has been successfully utilized in the asymmetric synthesis of protein farnesyltransferase inhibitors through Suzuki coupling with alkenylboronates, achieving the desired stereochemistry at the allyl succinic moiety [1]. The iodoethyl variant offers the combined benefits of a reactive C–I bond and a pre-installed chiral center.

LC-MS/MS Quantitative Bioanalysis Requiring High Sensitivity Detection

With a molecular weight of 236.05 g/mol and a single-isotope iodine signature (100% ¹²⁷I), 2-(1-iodoethyl)-1-methyl-1H-imidazole is ideally suited as an internal standard or tracer in quantitative LC-MS/MS workflows [1]. The distinct mass shift (+91 Da vs. chloro analog) places the compound in a region of the mass spectrum with reduced chemical noise, improving lower limits of quantification (LLOQ) in plasma or tissue homogenate matrices [2].

Structure-Activity Relationship (SAR) Studies Requiring Fine-Tuned Lipophilicity

The predicted logP of 1.7 for 2-(1-iodoethyl)-1-methyl-1H-imidazole represents an optimal intermediate lipophilicity between the bromo (logP 1.4) and N-isopropyl (logP 2.1) analogs [1]. This allows medicinal chemists to fine-tune the ADME profile of lead series without changing the core scaffold, using the iodine substituent as a calibrated lipophilicity increment of +0.3 logP over the corresponding bromo building block.

Application
Selection Property
Validation Focus
Low‑temperature Pd‑catalyzed cross‑coupling
C–I bond reactivity (lower BDE)
Room temperature conversion; substrate scope with heat‑sensitive groups
Chiral imidazole synthesis
Stereogenic iodoethyl handle
Diastereoselectivity and regiochemical control in coupling steps
LC‑MS/MS quantitative bioanalysis
Higher MW and single‑isotope iodine signature
Signal‑to‑noise ratio and LLOQ in biological matrices
Lipophilicity fine‑tuning in SAR
Predicted intermediate logP range
Membrane permeability and off‑target binding trends
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